molecular formula C15H21NO4S B2369249 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 460044-78-4

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2369249
CAS RN: 460044-78-4
M. Wt: 311.4
InChI Key: BEMAIOZKNFFIQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide consists of a benzamide core with a butoxy group and a 1,1-dioxidotetrahydrothiophen-3-yl group attached. The exact structure can be determined using techniques such as NMR spectroscopy.

Scientific Research Applications

Polymer Synthesis and Properties

Synthesis and Properties of Ortho-linked Polyamides : This study discusses the synthesis and properties of polyamides with flexible main-chain ether linkages, offering insights into the polymer chemistry that could be relevant to derivatives of benzamide-like compounds. The polyamides displayed noncrystalline structures, high solubility in polar solvents, and useful levels of thermal stability, making them potentially applicable in the creation of flexible and tough films (Hsiao et al., 2000).

Antitumor Effects and Synthesis

Synthesis and Antitumor Effects : A compound structurally similar to the one , N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, has been reported to have potential antitumor effects. The synthesis process starting from commercially available materials and its evaluation might provide a framework for studying the antitumor properties of related benzamide derivatives (Bin, 2015).

Defense Mechanisms in Plants

Hydroxamic Acids in Plant Defense : Although not directly related, the study on hydroxamic acids' role in cereals' defense against pests and diseases highlights the importance of functional groups that may be present in compounds like 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Such research underscores the biological and ecological significance of chemical compounds in plant resistance (Niemeyer, 1988).

Anti-Tubercular Activity

Ultrasound-Assisted Synthesis for Anti-Tubercular Applications : The development of novel benzamide derivatives with anti-tubercular activity presents a promising avenue for addressing bacterial infections. This study demonstrates the synthesis of such compounds and their evaluation against Mycobacterium tuberculosis, suggesting a potential area of application for benzamide derivatives in medicinal chemistry (Nimbalkar et al., 2018).

Molecular Interaction and Dielectric Studies

Dielectric Studies of H-bonded Complexes : Investigating the dielectric properties of complexes formed by benzamide and nicotinamide with alcohols provides insights into molecular interactions and the influence of functional groups on complexation behavior. This research could inform the design and synthesis of new compounds with specific dielectric or biochemical properties (Sankar et al., 2006).

Future Directions

Given the potential applications of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide and other benzamide derivatives, future research could focus on exploring their biological activities, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-3-9-20-14-6-4-12(5-7-14)15(17)16-13-8-10-21(18,19)11-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMAIOZKNFFIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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